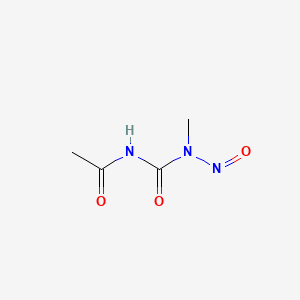

Urea, 3-acetyl-1-methyl-1-nitroso-

Übersicht

Beschreibung

Urea, 3-acetyl-1-methyl-1-nitroso- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of an acetyl group, a methyl group, and a nitroso group attached to the urea molecule. These modifications impart unique chemical properties to the compound, making it of interest for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, 3-acetyl-1-methyl-1-nitroso-, typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia or amines . For instance, the reaction of methylamine hydrochloride with potassium cyanate can yield methylurea, which can then be nitrosated to form the desired compound . Another method involves the reaction of acetamide with bromine and alkali, followed by nitrosation .

Industrial Production Methods: Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly methods. The use of water as a solvent and the avoidance of organic co-solvents are common practices . The reaction conditions are optimized to ensure high yields and chemical purity, making the process suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Urea, 3-acetyl-1-methyl-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitroso group makes it particularly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions: Common reagents used in the reactions of urea derivatives include potassium isocyanate, bromine, and sodium nitrite . The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields.

Major Products: The major products formed from the reactions of urea, 3-acetyl-1-methyl-1-nitroso- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines.

Wissenschaftliche Forschungsanwendungen

Urea, 3-acetyl-1-methyl-1-nitroso- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential antineoplastic and immunosuppressive properties . The compound’s unique chemical properties also make it useful in industrial applications, such as the production of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of urea, 3-acetyl-1-methyl-1-nitroso- involves its ability to alkylate and carbamoylate cellular macromolecules . These chemical activities result in the irreversible binding of the compound to proteins and nucleic acids, thereby disrupting their normal functions. This mechanism is particularly relevant in its antineoplastic activity, where it prevents the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to urea, 3-acetyl-1-methyl-1-nitroso- include other nitrosoureas such as N-methyl-N-nitrosourea and N-nitroso-N-methylcarbamide . These compounds share the nitroso functional group, which imparts similar chemical reactivity and biological activity.

Uniqueness: What sets urea, 3-acetyl-1-methyl-1-nitroso- apart from its analogs is the presence of the acetyl group, which can influence its reactivity and biological activity. This modification can enhance its stability and specificity in certain chemical reactions, making it a valuable compound for targeted applications in research and industry .

Eigenschaften

IUPAC Name |

N-[methyl(nitroso)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c1-3(8)5-4(9)7(2)6-10/h1-2H3,(H,5,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVSUTDQYYYPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)N(C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183085 | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28895-91-2 | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028895912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-acetyl-1-nitrosourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FQ3QZ36QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)

![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)